molecular formula C7H12FNO2 B11797442 (R)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one

(R)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one

Cat. No.: B11797442
M. Wt: 161.17 g/mol
InChI Key: MHSZLVOTZJKVKZ-RXMQYKEDSA-N
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Description

®-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in the field of organic chemistry due to its potential applications in asymmetric synthesis and its role as a chiral auxiliary. The presence of the fluorine atom and the oxazolidinone ring structure imparts unique chemical properties to the compound, making it a valuable tool in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one typically involves the reaction of ®-2-amino-1-butanol with 2-fluoro-2-methylpropanoic acid. The reaction is carried out under anhydrous conditions, often using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the oxazolidinone ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of ®-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

®-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups, such as amines or alcohols.

    Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with higher oxidation states, while reduction can produce amines or alcohols.

Scientific Research Applications

®-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is employed in the synthesis of fine chemicals and specialty materials, contributing to the production of high-value products.

Mechanism of Action

The mechanism by which ®-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and oxazolidinone ring structure enable the compound to form stable complexes with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one: The enantiomer of the compound, with similar chemical properties but different stereochemistry.

    4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one: The racemic mixture containing both enantiomers.

    4-(2-Methylpropyl)oxazolidin-2-one: A similar compound lacking the fluorine atom, resulting in different chemical reactivity.

Uniqueness

®-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one is unique due to its chiral nature and the presence of the fluorine atom, which imparts distinct chemical properties. These features make it particularly valuable in asymmetric synthesis and other applications where stereochemistry and reactivity are crucial.

Properties

Molecular Formula

C7H12FNO2

Molecular Weight

161.17 g/mol

IUPAC Name

(4R)-4-(2-fluoro-2-methylpropyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H12FNO2/c1-7(2,8)3-5-4-11-6(10)9-5/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1

InChI Key

MHSZLVOTZJKVKZ-RXMQYKEDSA-N

Isomeric SMILES

CC(C)(C[C@@H]1COC(=O)N1)F

Canonical SMILES

CC(C)(CC1COC(=O)N1)F

Origin of Product

United States

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